2-{[(4-Chlorophenyl)amino]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a synthetic compound derived from the opening of the chromane ring present in a previously identified 5-HT1A receptor ligand. It belongs to a series of non-piperazine derivatives designed as second-generation 5-HT1A receptor agonists. The compound's potential therapeutic applications are centered around its agonistic activity on the 5-HT1A receptor, particularly in the context of pain management and neuroprotection.
The spatial arrangement of atoms and the influence of the chlorine atom on the phenyl ring contribute to the molecule's overall physicochemical properties and its interaction with the 5-HT1A receptor. Computational β(2)-based homology models have been employed to understand the structure-affinity relationship of this compound and its analogs with the 5-HT1A receptor.
2-{[(4-chlorophenyl)amino]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione functions as an agonist of the serotonin 5-HT1A receptor. This means that it binds to the receptor and elicits a biological response similar to, or mimicking, the endogenous ligand, serotonin. The specific downstream signaling pathways activated upon binding to the 5-HT1A receptor, and how they contribute to the compound's analgesic and neuroprotective effects, require further investigation.
Analgesic Activity: Research indicates that 2-{[(4-chlorophenyl)amino]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione demonstrates significant antinociceptive effects in the mouse intradermal formalin test, a model for pain research. This effect is attributed to its agonistic activity on the 5-HT1A receptor and can be reversed by a selective 5-HT1A receptor antagonist, WAY-100635. This suggests its potential for developing new pain management therapies.
Neuroprotective Properties: In vitro and in vivo studies have shown that 2-{[(4-chlorophenyl)amino]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exhibits neuroprotective effects. It demonstrated promising results in neurotoxicity assays using primary cell cultures from rat hippocampus and in the middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia in rats. This highlights its potential for developing treatments for neurodegenerative diseases and conditions involving ischemic brain injury.
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4